2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde
CAS No.: 651030-66-9
Cat. No.: VC15892904
Molecular Formula: C17H12FNO3
Molecular Weight: 297.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651030-66-9 |
|---|---|
| Molecular Formula | C17H12FNO3 |
| Molecular Weight | 297.28 g/mol |
| IUPAC Name | 2-fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde |
| Standard InChI | InChI=1S/C17H12FNO3/c1-22-17-12-3-2-4-15(21)16(12)13(8-19-17)10-5-6-14(18)11(7-10)9-20/h2-9,21H,1H3 |
| Standard InChI Key | GHUUWAXAWJALTJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=C(C=C3)F)C=O |
Introduction
2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is a complex organic compound that combines elements of aromatic and heterocyclic chemistry. This compound is of interest in medicinal chemistry due to its unique structural features, which include a benzaldehyde moiety linked to an isoquinoline ring system. The presence of hydroxy and methoxy groups on the isoquinoline ring adds to its potential biological activity.
Synthesis Methods
The synthesis of 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. Common methods include the use of Suzuki-Miyaura cross-coupling reactions to form the carbon-carbon bonds between the benzaldehyde and isoquinoline moieties. The introduction of the hydroxy and methoxy groups can be achieved through selective hydrolysis and methylation reactions.
Potential Applications
Given its structural complexity and functional groups, 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde may have potential applications in medicinal chemistry. The compound could serve as a scaffold for designing drugs targeting specific biological pathways, particularly those involving enzymes or receptors sensitive to aromatic and heterocyclic compounds.
| Potential Application | Rationale |
|---|---|
| Medicinal Chemistry | Complex structure suitable for drug design |
| Biological Studies | Potential interactions with enzymes or receptors |
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